2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
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Overview
Description
2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a heterocyclic compound that features both benzimidazole and benzoxazole moieties. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural resemblance with naturally occurring nucleotides . This allows them to exhibit a wide variety of biological activities .
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with biochemical pathways essential for the growth and survival of microorganisms .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit a wide range of pharmacokinetic properties, which can be fine-tuned by adjusting the substituents on the benzimidazole ring .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The benzoxazole moiety can be introduced through a similar cyclization process involving o-aminophenol and carboxylic acids . Reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzoxazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride
- 2-Phenyl-1H-benzimidazole
- 1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl compounds
Uniqueness
2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is unique due to its dual benzimidazole and benzoxazole moieties, which confer a combination of biological activities not commonly found in other similar compounds. This dual structure allows for a broader range of interactions with biological targets, enhancing its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMZBQVYDRREE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354831 |
Source
|
Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-85-0 |
Source
|
Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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